molecular formula C10H14N2O3S2 B12807008 S-(2-(Benzylamino)-2-imino-1-methylethyl) hydrogen thiosulfate CAS No. 94217-06-8

S-(2-(Benzylamino)-2-imino-1-methylethyl) hydrogen thiosulfate

Cat. No.: B12807008
CAS No.: 94217-06-8
M. Wt: 274.4 g/mol
InChI Key: QXROTHHPIPHXIO-UHFFFAOYSA-N
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Description

S-(2-(Benzylamino)-2-imino-1-methylethyl) hydrogen thiosulfate: is an organosulfur compound characterized by the presence of a thiosulfate group attached to a benzylamino-iminoethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-(Benzylamino)-2-imino-1-methylethyl) hydrogen thiosulfate typically involves the following steps:

    Formation of the Benzylamino Intermediate: The initial step involves the reaction of benzylamine with an appropriate aldehyde or ketone to form the benzylamino intermediate.

    Introduction of the Thiosulfate Group: The intermediate is then reacted with a thiosulfate donor, such as sodium thiosulfate, under controlled conditions to introduce the thiosulfate group.

The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the thiosulfate group is converted to a sulfate group.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Halides or other nucleophiles for substitution reactions.

Major Products

    Oxidation: Sulfate derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzylamino derivatives.

Scientific Research Applications

Chemistry

In chemistry, S-(2-(Benzylamino)-2-imino-1-methylethyl) hydrogen thiosulfate is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for the synthesis of complex molecules.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological molecules, such as proteins and nucleic acids, makes it useful for studying biochemical pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.

Industry

In industrial applications, this compound is used in the formulation of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of S-(2-(Benzylamino)-2-imino-1-methylethyl) hydrogen thiosulfate involves its interaction with molecular targets such as enzymes and receptors. The thiosulfate group can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity. Additionally, the benzylamino group can interact with nucleophilic sites on biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • S-(2-(Amino)-2-imino-1-methylethyl) hydrogen thiosulfate
  • S-(2-(Benzylamino)-2-iminoethyl) hydrogen thiosulfate
  • S-(2-(Benzylamino)-2-imino-1-propylethyl) hydrogen thiosulfate

Uniqueness

S-(2-(Benzylamino)-2-imino-1-methylethyl) hydrogen thiosulfate is unique due to the presence of both a benzylamino group and a thiosulfate group. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form stable complexes with metal ions. These properties differentiate it from other similar compounds and expand its range of applications in scientific research and industry.

Properties

CAS No.

94217-06-8

Molecular Formula

C10H14N2O3S2

Molecular Weight

274.4 g/mol

IUPAC Name

[(1-amino-2-sulfosulfanylpropylidene)amino]methylbenzene

InChI

InChI=1S/C10H14N2O3S2/c1-8(16-17(13,14)15)10(11)12-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,11,12)(H,13,14,15)

InChI Key

QXROTHHPIPHXIO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=NCC1=CC=CC=C1)N)SS(=O)(=O)O

Origin of Product

United States

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